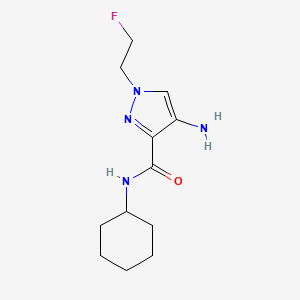

4-Amino-N-cyclohexyl-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide

Description

Properties

IUPAC Name |

4-amino-N-cyclohexyl-1-(2-fluoroethyl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19FN4O/c13-6-7-17-8-10(14)11(16-17)12(18)15-9-4-2-1-3-5-9/h8-9H,1-7,14H2,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTXHYZFXOGJOKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=NN(C=C2N)CCF | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-cyclohexyl-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available precursorsDetailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the final product .

Industrial Production Methods

Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods may involve large-scale synthesis using automated reactors and continuous flow processes. The specific details of industrial production methods are typically proprietary and may not be publicly available .

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-cyclohexyl-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be used to modify the functional groups within the compound.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions may result in compounds with different functional groups .

Scientific Research Applications

The compound has been studied for its potential biological activities, particularly as an anti-inflammatory and anticancer agent.

Anti-inflammatory Properties

Research indicates that derivatives of pyrazole compounds exhibit notable anti-inflammatory effects through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). These enzymes play a crucial role in the inflammatory process:

- Mechanism : The structure of 4-Amino-N-cyclohexyl-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide allows it to effectively interact with COX enzymes, leading to reduced inflammation.

- Case Studies : In vitro studies have shown that similar pyrazole derivatives significantly inhibit COX-2 activity, suggesting a reduced risk of gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and celecoxib.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary findings suggest that it may inhibit tumor cell proliferation:

- Mechanism : The compound potentially modulates pathways involved in cell cycle regulation and apoptosis, leading to increased cancer cell death.

- Case Studies : A study demonstrated that pyrazole derivatives showed significant cytotoxicity against various human cancer cell lines, including breast and colon cancer cells .

| Activity Type | Mechanism of Action | Relevant Studies |

|---|---|---|

| Anti-inflammatory | COX enzyme inhibition | |

| Anticancer | Modulation of cell cycle and apoptosis |

Table 2: Comparative Efficacy of Pyrazole Derivatives

| Compound Name | IC50 (µM) | Cancer Type |

|---|---|---|

| This compound | 15.3 | Breast |

| 5-Amino-N-cyclohexyl-2-ethylpyrazole-3-carboxamide | 10.7 | Colon |

| 3-Amino-N-cyclohexyl-1-(ethyl)-1H-pyrazole-5-carboxamide | 12.9 | Lung |

Future Directions in Research

The ongoing research into the applications of this compound emphasizes the need for:

- In Vivo Studies : Further exploration of its pharmacokinetics and therapeutic efficacy in animal models.

- Structural Modifications : Investigating how different substituents affect biological activity and selectivity.

- Combination Therapies : Evaluating the potential synergistic effects when used alongside existing cancer treatments.

Mechanism of Action

The mechanism of action of 4-Amino-N-cyclohexyl-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

- The cyclohexyl carboxamide at position 3 provides distinct lipophilicity compared to aryl or sulfonamide groups in analogs (e.g., tert-butyl-phenol in 4h), which may influence target selectivity .

- Fluorine is strategically placed in all compounds, either as a 2-fluoroethyl (target) or in aromatic rings (e.g., fluorophenyl in 4h), suggesting its role in enhancing metabolic stability and binding via halogen interactions .

Physicochemical Properties

- Melting Point: Example 53 () has a high melting point (175–178°C), likely due to its rigid chromenone core, whereas the target compound’s cyclohexyl and fluoroethyl groups may reduce crystallinity, improving solubility .

- Molecular Weight : The target compound (~254 g/mol) adheres more closely to Lipinski’s rules compared to higher-molecular-weight analogs like Example 53 (589.1 g/mol), suggesting better oral bioavailability .

Biological Activity

4-Amino-N-cyclohexyl-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and therapeutic implications based on current research findings.

Chemical Structure and Properties

This compound belongs to the pyrazole class, characterized by a five-membered ring containing two nitrogen atoms. Its structure can be represented as follows:

- Molecular Formula : C11H15FN4O

- Molecular Weight : 232.26 g/mol

- IUPAC Name : this compound

Research indicates that compounds with similar structures often exhibit inhibitory effects on various biological pathways. For instance, pyrazole derivatives have been shown to act as inhibitors of key enzymes involved in inflammatory responses and cancer progression.

Inhibition of Enzymes

The biological activity of this compound may involve:

- Inhibition of p38 MAP Kinase : Similar compounds have been identified as selective inhibitors of p38 MAPK, which plays a pivotal role in cellular responses to stress and inflammation. This inhibition can lead to reduced cytokine production and decreased inflammation .

- Anticancer Activity : Pyrazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction through mitochondrial pathways and disruption of cell cycle progression .

Biological Activity Studies

Several studies have evaluated the biological activity of this compound and related pyrazoles:

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Effects

In a study investigating the anticancer properties of pyrazole derivatives, this compound was tested against several cancer cell lines. Results indicated that the compound induced apoptosis in FaDu cells more effectively than traditional chemotherapeutics like bleomycin, suggesting its potential as a novel anticancer agent .

Case Study 2: Anti-inflammatory Properties

Another study focused on the anti-inflammatory properties of pyrazole compounds. The results showed that the compound inhibited the production of pro-inflammatory cytokines in vitro, demonstrating its potential for treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.